molecular formula C17H26N2O2 B3185337 Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate CAS No. 1131622-75-7

Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate

Cat. No.: B3185337
CAS No.: 1131622-75-7
M. Wt: 290.4 g/mol
InChI Key: WQLMEPDMKSICJJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate
  • Methyl 2-[(3-ethylpiperazin-1-yl)methyl]benzoate
  • Methyl 2-[(3-propylpiperazin-1-yl)methyl]benzoate

Uniqueness

Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate is unique due to its specific butyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1131622-75-7

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C17H26N2O2/c1-3-4-8-15-13-19(11-10-18-15)12-14-7-5-6-9-16(14)17(20)21-2/h5-7,9,15,18H,3-4,8,10-13H2,1-2H3

InChI Key

WQLMEPDMKSICJJ-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)OC

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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